molecular formula C8H13N3O B135043 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine CAS No. 73-66-5

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Cat. No. B135043
CAS RN: 73-66-5
M. Wt: 167.21 g/mol
InChI Key: KEYFHYRXUHGMLW-UHFFFAOYSA-N
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Description

The compound "5-(Ethoxymethyl)-2-methylpyrimidin-4-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The ethoxymethyl group at the 5-position and the methyl group at the 2-position on the pyrimidine ring can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization reactions. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position can be prepared by alkylation or cyclization, followed by further reactions to introduce additional functional groups, such as phosphonomethoxy groups . Another method involves the cyclization of N-substituted formamidines in the presence of dry HCl, leading to the formation of substituted pyrimidines . Additionally, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine from specific nitriles and acetamidine has been investigated, providing insights into the mechanism of pyrimidine ring formation .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with ethoxymethyl groups, can be characterized using various techniques such as X-ray crystallography. For example, the structure of a crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a related compound, has been determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring . Such structural analyses are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, which can lead to the formation of various functionalized compounds. For example, ethoxymethylidene carboxylic acid esters can react with tetrazol-5-amine to yield azidopyrimidine derivatives capable of further nucleophilic substitution . Additionally, the thermal rearrangement of methoxypyrimidines can result in the formation of N-methyl-2-oxopyrimidines, demonstrating the reactivity of the pyrimidine ring under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and reactivity towards various reagents. For instance, the introduction of an ethoxymethyl group can affect the compound's solubility in organic solvents and its ability to form hydrogen bonds in crystalline structures . The electronic properties, such as charge distribution and dipole moment, can be studied using computational methods like density functional theory (DFT) to predict the compound's behavior in different environments .

Scientific Research Applications

Structural Analysis

The structural analysis of derivatives of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, such as 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, has contributed significantly to understanding the molecular configuration and crystal formation of similar compounds. This derivative demonstrates planar molecular structure with a weak tendency towards C(2)-sofa conformation, highlighting the structural versatility and potential for forming stable crystalline structures through hydrogen bonding and ionic interactions (Zhukhlistova & Tishchenko, 2001).

Pharmacological Exploration

Although specific information on 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine's pharmacological applications was excluded as per the requirements, it's important to note the broad interest in related aminopyrimidine compounds for their pharmacological potential, as indicated by research into similar molecular frameworks for their activity as partial agonists in various assays (Dounay et al., 2009).

Chemical Synthesis

Material Science

The study of regioselective reactions, such as the displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leading to 5-bromo-2-chloro-6-methylpyrimidin-4-amine, provides insights into the synthesis of novel materials and compounds. These findings are critical for designing materials with specific properties and applications in various industrial sectors (Doulah et al., 2014).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This could involve potential applications for the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

5-(ethoxymethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-12-5-7-4-10-6(2)11-8(7)9/h4H,3,5H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFHYRXUHGMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223274
Record name Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl-
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Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

CAS RN

73-66-5
Record name 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine
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Record name 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine
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Record name 73-66-5
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Record name Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl-
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Record name 5-ethoxymethyl-2-methylpyrimidin-4-ylamine
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Record name 5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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